![molecular formula C10H16N4O B11895523 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)- CAS No. 646056-41-9](/img/structure/B11895523.png)
1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction where a 1,3,4-oxadiazole ring is fused with a 7-methyl-1,7-diazaspiro[4.4]nonane moiety. The presence of both nitrogen and oxygen heteroatoms in its structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the 7-methyl-1,7-diazaspiro[4.4]nonane core, which can be synthesized through cyclization reactions involving appropriate diamines and ketones. The oxadiazole ring can then be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the oxadiazole ring or the spirocyclic moiety, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products
Aplicaciones Científicas De Investigación
2-(7-methyl-1,7-diazaspiro[4
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The presence of nitrogen and oxygen heteroatoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-2,7-diazaspiro[4.4]nonan-1-one: A structurally related compound with a similar spirocyclic core but lacking the oxadiazole ring.
1,6-dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different heteroatoms and functional groups.
Uniqueness
2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature allows for a broader range of chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
646056-41-9 |
|---|---|
Fórmula molecular |
C10H16N4O |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H16N4O/c1-13-6-4-10(7-13)3-2-5-14(10)9-12-11-8-15-9/h8H,2-7H2,1H3 |
Clave InChI |
SAWKCHBFYVSXAO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1)CCCN2C3=NN=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)
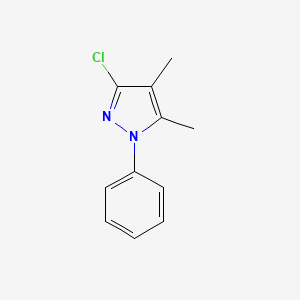


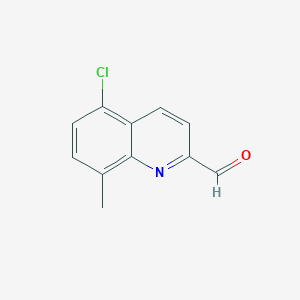
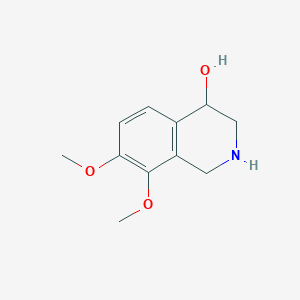




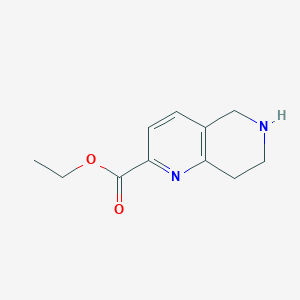

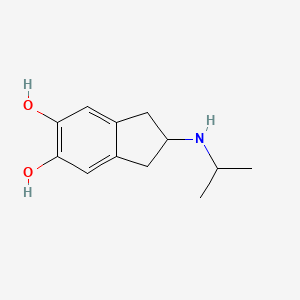
![Indeno[1,2,3-de]quinoline](/img/structure/B11895508.png)
